3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid
Description
3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid (hereafter referred to as the target compound) is a protected amino acid derivative widely used in peptide synthesis. Its structure features a butanoic acid backbone substituted with a 4-aminophenyl group, where the amino group is protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This protection strategy is critical in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during chain elongation . The compound’s molecular formula is C₂₆H₂₃NO₄, with a molecular weight of 413.47 g/mol (exact mass may vary slightly depending on stereochemistry and substituents) .
Properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16(14-24(27)28)17-10-12-18(13-11-17)26-25(29)30-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAKBTRFVINCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Agents: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is used for peptide coupling reactions.
Major Products
The major products formed from these reactions include the free amino acid after Fmoc removal and the desired peptide or protein after coupling reactions .
Scientific Research Applications
3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid, commonly referred to as a derivative of the fluorenylmethoxycarbonyl (Fmoc) group, has garnered significant attention in various scientific research applications. This compound is primarily utilized in the fields of medicinal chemistry, peptide synthesis, and drug development due to its unique structural properties and functional capabilities.
Chemical Properties and Structure
The compound features a fluorenylmethoxycarbonyl protecting group, which is crucial for stabilizing amino acids during peptide synthesis. Its molecular formula is , with a molecular weight of approximately 415.5 g/mol. The presence of the fluorenyl group enhances the solubility and stability of peptides, making them suitable for various applications in biochemistry and pharmacology.
Peptide Synthesis
One of the primary applications of this compound is in peptide synthesis. The Fmoc group allows for easy removal under mild conditions, facilitating the stepwise assembly of peptides. This method is widely used in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide structures with high purity and yield.
Drug Development
The compound has been explored for its potential role in drug development, particularly as a building block for biologically active peptides. Research indicates that derivatives of this compound can exhibit significant biological activity, including antimicrobial and anticancer properties. Studies have shown that modifying the amino acid sequence can lead to enhanced efficacy against specific targets.
Bioconjugation Techniques
This compound is also utilized in bioconjugation techniques, where it serves as a linker for attaching drugs to antibodies or other biomolecules. This application is essential in developing targeted therapies that improve drug delivery and reduce side effects.
Molecular Imaging
Recent advancements have explored the use of this compound in molecular imaging, particularly in positron emission tomography (PET). The ability to label peptides with radioisotopes while maintaining their biological activity opens new avenues for non-invasive imaging techniques that can track disease progression or treatment efficacy.
Case Study 1: Anticancer Peptides
A study published in Journal of Medicinal Chemistry investigated the use of fluorenylmethoxycarbonyl derivatives in synthesizing potent anticancer peptides. Researchers found that specific modifications to the peptide structure significantly improved cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .
Case Study 2: Targeted Drug Delivery
In another study focusing on targeted drug delivery systems, researchers employed this compound as a linker to attach chemotherapeutics to monoclonal antibodies. This approach demonstrated enhanced therapeutic effects and reduced systemic toxicity compared to conventional delivery methods .
Mechanism of Action
The primary mechanism of action of 3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of Fmoc-protected amino acids with aromatic side chains. Below is a detailed comparison with analogs based on substituent variations, stereochemistry, and applications:
Substituent Variations on the Phenyl Ring
Stereochemical Variations
- (R)- vs. (S)-Configuration :
Physicochemical Properties
- Lipophilicity :
- Acidity (pKa) :
- The target compound has a predicted pKa of ~3.8–4.2, typical for carboxylic acids. Electron-withdrawing groups (e.g., CF₃) lower the pKa slightly (~3.5), while electron-donating groups (e.g., t-Bu) raise it (~4.5) .
Biological Activity
3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid, often abbreviated as Fmoc-L-β-homophenylalanine, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, particularly focusing on its role as a histone deacetylase (HDAC) inhibitor, its structural characteristics, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. Its molecular formula is with a molecular weight of 441.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.4 g/mol |
| CAS Number | 193954-28-8 |
| IUPAC Name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid |
The primary biological activity of Fmoc-L-β-homophenylalanine is attributed to its function as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can result in the reactivation of silenced genes, making HDAC inhibitors potential therapeutic agents for cancer and other diseases.
Histone Deacetylase Inhibition
Research indicates that Fmoc-L-β-homophenylalanine acts on various HDAC isoforms, particularly class I and II HDACs. Its mechanism involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent deacetylation.
Case Studies and Research Findings
-
HDAC Inhibition Studies
A study conducted by Maolanon et al. explored the structure-activity relationship (SAR) of various azumamide analogs, including Fmoc-L-β-homophenylalanine. The results demonstrated that modifications to the fluorenylmethoxycarbonyl group significantly impacted HDAC inhibition potency. The compound showed promising activity against HDAC1 and HDAC3 with IC50 values in the low micromolar range . -
Cell Line Studies
In vitro studies using cancer cell lines have shown that treatment with Fmoc-L-β-homophenylalanine leads to increased acetylation of histones H3 and H4, indicating effective HDAC inhibition. This was correlated with reduced cell proliferation and increased apoptosis in treated cells . -
Therapeutic Potential
The potential therapeutic applications of Fmoc-L-β-homophenylalanine extend beyond oncology. Research has indicated that it may play a role in neurodegenerative diseases by modulating gene expression related to neuronal survival and function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
